molecular formula C17H13ClN4O2 B11515642 2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile

2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile

Cat. No.: B11515642
M. Wt: 340.8 g/mol
InChI Key: RFJHIODQCHUSBT-UHFFFAOYSA-N
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Description

2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile typically involves multiple steps. One common method involves the reaction of 4-chloro-2-nitroaniline with formaldehyde and 1-methylindole-3-carbonitrile under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro or amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1H-indole-3-carbonitrile
  • 2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1-methyl-1H-indole-3-carboxylate
  • 2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1-methyl-1H-indole-3-acetamide

Uniqueness

2-{[(4-chloro-2-nitrophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

2-[(4-chloro-2-nitroanilino)methyl]-1-methylindole-3-carbonitrile

InChI

InChI=1S/C17H13ClN4O2/c1-21-15-5-3-2-4-12(15)13(9-19)17(21)10-20-14-7-6-11(18)8-16(14)22(23)24/h2-8,20H,10H2,1H3

InChI Key

RFJHIODQCHUSBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CNC3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N

Origin of Product

United States

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